molecular formula C25H42N2O4 B14275022 2-Nitro-5-(octadecylamino)benzoic acid CAS No. 139312-29-1

2-Nitro-5-(octadecylamino)benzoic acid

Cat. No.: B14275022
CAS No.: 139312-29-1
M. Wt: 434.6 g/mol
InChI Key: XPHPQWVHUYJMBE-UHFFFAOYSA-N
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Description

2-Nitro-5-(octadecylamino)benzoic acid is an organic compound that features a nitro group, an octadecylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(octadecylamino)benzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the octadecylamino group. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group. The resulting nitrobenzoic acid is then reacted with octadecylamine under appropriate conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-5-(octadecylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Formation of 2-amino-5-(octadecylamino)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

    Oxidation: Formation of carboxylate salts

Scientific Research Applications

2-Nitro-5-(octadecylamino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.

    Industry: Utilized in the formulation of specialty chemicals and surfactants

Mechanism of Action

The mechanism of action of 2-Nitro-5-(octadecylamino)benzoic acid involves its interaction with molecular targets such as lipid bilayers and proteins. The nitro group can participate in redox reactions, while the octadecylamino group can interact with hydrophobic regions of biological membranes. These interactions can influence membrane fluidity and permeability, potentially affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Nitro-5-(octadecylamino)benzoic acid is unique due to its combination of a long hydrophobic chain (octadecylamino group) and a reactive nitro group, making it suitable for applications that require amphiphilic properties and specific reactivity .

Properties

CAS No.

139312-29-1

Molecular Formula

C25H42N2O4

Molecular Weight

434.6 g/mol

IUPAC Name

2-nitro-5-(octadecylamino)benzoic acid

InChI

InChI=1S/C25H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22-18-19-24(27(30)31)23(21-22)25(28)29/h18-19,21,26H,2-17,20H2,1H3,(H,28,29)

InChI Key

XPHPQWVHUYJMBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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